molecular formula C4H6O2 B8809045 (R)-beta-Butyrolactone CAS No. 32082-74-9

(R)-beta-Butyrolactone

Cat. No.: B8809045
CAS No.: 32082-74-9
M. Wt: 86.09 g/mol
InChI Key: GSCLMSFRWBPUSK-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-beta-Butyrolactone (4-methyloxetan-2-one) is the intramolecular lactone of (R)-3-hydroxybutanoic acid and serves as a crucial chiral monomer for the ring-opening polymerization (ROP) of synthetic polyhydroxyalkanoates (PHAs) . Its primary research value lies in the production of isotactic poly((R)-3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester that closely mimics the natural PHB produced by microorganisms . This enantiomer is particularly valued for enabling stereocontrolled polymerizations. When polymerized using organometallic initiators, such as distannoxanes or aluminum-based catalysts, it allows for the synthesis of high molecular weight (R)-PHB with retention of configuration at the chiral center . The resulting isotactic, semi-crystalline synthetic PHB is a subject of extensive investigation for applications in biodegradable plastics, biomedical materials, and environmental engineering . Researchers also utilize this compound in copolymerizations with other lactones, such as ε-caprolactone or γ-butyrolactone, to fine-tune the mechanical properties, crystallinity, and degradation profiles of the resulting functionalized polyhydroxyalkanoates for advanced applications . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) and handle with appropriate precautions, as this compound may be flammable, cause skin and eye irritation, and is a suspected carcinogen .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32082-74-9

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

(4R)-4-methyloxetan-2-one

InChI

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3/t3-/m1/s1

InChI Key

GSCLMSFRWBPUSK-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1CC(=O)O1

Canonical SMILES

CC1CC(=O)O1

Related CAS

31305-69-8

Origin of Product

United States

Chemical and Physical Properties of R Beta Butyrolactone

(R)-beta-Butyrolactone is a colorless liquid with a molecular formula of C4H6O2. cymitquimica.comnih.gov It is miscible with water and soluble in many organic solvents. wikipedia.org

PropertyValue
IUPAC Name (4R)-4-methyloxetan-2-one nih.gov
CAS Number 32082-74-9 cymitquimica.comnih.gov
Molecular Formula C4H6O2 cymitquimica.comnih.gov
Molecular Weight 86.09 g/mol nih.govnih.gov
Boiling Point 71-73 °C at 29-39 mmHg wikipedia.orgchemicalbook.com
Melting Point -43.5 °C chemicalbook.com
Density 1.056 g/mL at 25 °C chemicalbook.com
Solubility Miscible with water, soluble in various organic solvents wikipedia.org

Ring Opening Polymerization Rop of R Beta Butyrolactone and Its Racemic Mixtures

Fundamental Polymerization Mechanisms and Reaction Pathways

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of β-butyrolactone is a versatile method that can be finely tuned by the choice of initiator, solvent, and reaction conditions. However, the process is known to be sensitive, with active centers prone to deactivation. researchgate.net

The initiation of AROP for β-butyrolactone can proceed via two primary pathways, dictated by the nature of the nucleophilic initiator. These pathways involve the cleavage of either the O-acyl or the O-alkyl bond of the lactone ring. researchgate.netencyclopedia.pub

O-acyl cleavage: This pathway occurs when the initiator attacks the carbonyl carbon (C2) of the β-butyrolactone ring. It typically happens with strong nucleophiles like alkali metal alkoxides. mdpi.comresearchgate.net This cleavage leads to the formation of an alkoxide as the active chain-end group. researchgate.netencyclopedia.pub However, in the case of β-butyrolactone, the initially formed β-hydroxyester alkoxide can be unstable and transform into an alkyl crotonate and an alkali metal hydroxide (B78521). The hydroxide then acts as the true initiator, reacting with the monomer to form a hydroxyacid salt, leading to propagation via carboxylate active centers. encyclopedia.pubmdpi.com

O-alkyl cleavage: This pathway involves a nucleophilic attack (SN2 reaction) on the β-carbon (C4) of the lactone ring, resulting in the cleavage of the alkyl-oxygen bond. encyclopedia.pubmdpi.com This mechanism is favored by weak nucleophiles, such as carboxylate anions. mdpi.comresearchgate.net The resulting active species for propagation is a carboxylate anion. researchgate.netencyclopedia.pubmdpi.com

Proton Abstraction: A third initiation mechanism can occur with very strong, non-nucleophilic bases or certain initiator systems like potassium naphthalenide/18-crown-6 (B118740) complex. encyclopedia.pubmdpi.com This involves the abstraction of an α-proton (at C3) from the monomer, forming an enolate. This enolate then rearranges to form a crotonate salt, which subsequently initiates the polymerization, with propagation proceeding through a carboxylate active center. researchgate.netencyclopedia.pubmdpi.com

Ultimately, regardless of the initial step—be it O-acyl cleavage, O-alkyl cleavage, or proton abstraction—the propagation in the AROP of β-butyrolactone predominantly proceeds through carboxylate active species. researchgate.netencyclopedia.pubmdpi.com This uniformity in the propagating species is a key feature of this polymerization system. researchgate.net

The outcome of the AROP of β-butyrolactone is highly dependent on the characteristics of the initiator and its corresponding counterion.

Initiator Basicity and Nucleophilicity: The balance between the basicity and nucleophilicity of the initiator determines the primary initiation pathway. mdpi.comresearchgate.net

Strong Nucleophiles/Bases: Initiators like alkali metal alkoxides are strong nucleophiles and bases. They tend to attack the carbonyl carbon (C2), leading to O-acyl cleavage. mdpi.com

Weak Nucleophiles/Bases: Initiators such as carboxylate salts are considered weak nucleophiles and favor attack at the β-carbon (C4), causing O-alkyl cleavage. mdpi.com

Mixed Behavior: Studies using a series of sodium phenoxides with varying substituents (and thus varying basicity and nucleophilicity) have shown that these initiators can act as strong nucleophiles, weak nucleophiles, or Brønsted bases. mdpi.comgrafiati.com For instance, the least basic sodium p-nitrophenoxide acts mainly as a weak nucleophile, while the more basic sodium p-methoxyphenoxide shows behavior more typical of strong nucleophiles. encyclopedia.pubmdpi.com The ratio of different end groups (hydroxy, phenoxy, crotonate) in the final polymer is directly influenced by this initiator choice. mdpi.comresearchgate.net

Counterion Effects: The size of the counterion associated with the anionic initiator plays a crucial role, particularly in solvents of low to moderate polarity like tetrahydrofuran (B95107) (THF). researchgate.netencyclopedia.pub The interaction between the growing carboxylate chain end and the counterion affects the reactivity of the active centers.

In THF, the polymerization rate initiated by acetate (B1210297) salts was found to be significantly influenced by the counterion's size. researchgate.net The rate decreases in the order: K+/Kryptofix 222 > TBA+ > K+/18-crown-6 > Na+/18-crown-6 > Na+/15-crown-5 > K+. researchgate.net This demonstrates that larger, more effectively solvated, or complexed counterions lead to more reactive "naked" anions, thus accelerating polymerization.

The combination of counterion size and solvent polarity creates a complex interplay. For instance, a small counterion in a highly polar solvent leads to acceleration, as does a large counterion in a low-polarity solvent. researchgate.netencyclopedia.pub Conversely, using a large counterion in a highly polar solvent can retard the reaction. researchgate.netresearchgate.net

The choice of solvent significantly impacts the rate and control of the AROP of β-butyrolactone by influencing the dissociation of the ion pairs at the propagating chain end.

Polar Aprotic Solvents: Highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can activate initiators and accelerate polymerization by solvating the counterion, thereby creating a more reactive, "naked" anion. mdpi.comresearchgate.net

Low Polarity Solvents: In solvents with lower polarity, such as tetrahydrofuran (THF) or benzene, the initiator and the growing polymer chain end exist as tighter ion pairs, which are less reactive. encyclopedia.pubresearchgate.net

Crown Ethers and Cryptands: To enhance reactivity in low-polarity solvents like THF, macrocyclic ligands such as crown ethers (e.g., 18-crown-6, 15-crown-5) and cryptands (e.g., Kryptofix 222) are essential. researchgate.netresearchgate.net These ligands chelate the metal counterion (e.g., K+, Na+), effectively separating it from the anionic active center. encyclopedia.pubtandfonline.com This leads to a dramatic increase in the polymerization rate and allows for the polymerization of what is otherwise a dormant monomer in these conditions. researchgate.netencyclopedia.pub The effectiveness of the crown ether depends on its ability to match the size of the counterion. researchgate.net

The interplay between solvent polarity and counterion size is critical. For instance, with acetate initiators, using a large counterion (like tetrabutylammonium (B224687), TBA+) in a highly polar solvent (DMSO) actually slows the reaction, whereas it causes acceleration in a low-polarity solvent. researchgate.netencyclopedia.pub Conversely, a small counterion is more effective in a highly polar solvent. researchgate.netencyclopedia.pub

Role of Initiator Basicity, Nucleophilicity, and Counterion Effects

Coordination-Insertion Ring-Opening Polymerization (CROP)

Coordination-Insertion Ring-Opening Polymerization (CROP) is a prominent method for synthesizing PHB, offering excellent control over the polymer's architecture. mdpi.com This mechanism is characteristic of catalysts based on metals such as zinc, tin, aluminum, yttrium, zirconium, and lanthanides. mdpi.comresearchgate.net

The CROP mechanism generally involves the coordination of the β-butyrolactone monomer to the metal center of the catalyst, followed by the insertion of the monomer into a metal-ligand bond. nih.govuc.edu

The process typically unfolds as follows:

Coordination: The carbonyl oxygen of the β-butyrolactone monomer coordinates to the Lewis acidic metal center of the initiator (e.g., a metal alkoxide or metal amide). mdpi.comnih.gov

Nucleophilic Attack: The initiator's active group (e.g., alkoxide, amide) performs a nucleophilic attack on the carbonyl carbon of the coordinated lactone. nih.gov

Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring and the insertion of the monomer into the metal-initiator bond. researchgate.netnih.gov This step forms a new metal alkoxide species, which now comprises the elongated polymer chain. nih.gov The metal center migrates to the ethereal oxygen, and a rearrangement of a four-membered cyclic intermediate facilitates the bond cleavage. nih.gov

Detailed mechanistic studies, including kinetic analyses and Density Functional Theory (DFT) calculations, have been performed on various catalytic systems.

Zinc Catalysts: For β-diiminate zinc alkoxide catalysts, end-group analysis confirms that polymerization proceeds via a coordination-insertion mechanism. capes.gov.br DFT studies on thioether-amide zinc complexes show that an alcohol co-initiator first reacts with the complex to form the active zinc alkoxide species, which then initiates polymerization through the classic coordination-insertion pathway. mdpi.comnih.gov

Zirconium Catalysts: Investigations with zirconium compounds also point to a coordination-insertion mechanism. nih.gov The activity of these catalysts is solvent-dependent; weakly coordinating solvents like toluene (B28343) result in higher activity compared to strongly coordinating solvents like THF, which can compete with the monomer for coordination sites on the metal center. nih.gov

Rare-Earth Metal Catalysts: Kinetic and DFT studies on 2-methoxyethylamino-bis(phenolate) lanthanide catalysts (Ln = Sm, Y, Lu) have been used to elucidate the reaction mechanism and rationalize the observed stereoselectivity (preference for syndiotactic PHB from racemic monomer). nih.gov These investigations help determine the order in both monomer and catalyst and identify the rate-determining steps of the catalytic cycle. nih.gov

Organocatalytic Ring-Opening Polymerization

The use of organocatalysts in the ring-opening polymerization of β-butyrolactone offers a metal-free alternative to traditional methods, which is particularly advantageous for biomedical applications. mdpi.com These catalysts often operate under mild conditions and can provide good control over the polymerization process. mdpi.comresearchgate.net

Neutral and Zwitterionic Organocatalysts

Neutral and zwitterionic organocatalysts have emerged as effective promoters for the ROP of β-butyrolactone. N-heterocyclic carbenes (NHCs), for instance, are potent nucleophiles that can initiate the polymerization of lactones. wikipedia.orgbohrium.com The mechanism often involves the formation of zwitterionic intermediates. bohrium.com The polymerization of β-butyrolactone can be initiated by strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the phosphazene BEMP. wikipedia.org These catalysts are capable of polymerizing β-butyrolactone at moderate temperatures, yielding polyhydroxybutyrates (PHBs) with low molecular weights and narrow molecular weight distributions. wikipedia.org

Recent research has explored the use of N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine (B1666868) adducts as zwitterionic organocatalysts for the ROP of racemic-β-butyrolactone. acs.org This method has been investigated through both experimental and computational approaches. The proposed mechanism involves the catalyst cleaving the β-butyrolactone via nucleophilic displacement, followed by an intramolecular elimination to form protonated betaine–crotonate ion pairs, which act as the active initiators for the polymerization. acs.org

The reactivity of β-butyrolactone in organocatalyzed ROP can be lower compared to larger lactones. For example, while TBD is an effective catalyst for the ROP of δ-valerolactone at room temperature, it shows no activity for β-butyrolactone under the same conditions. mdpi.com This highlights the influence of ring strain and monomer structure on the catalytic process.

Enzyme-Catalyzed Ring-Opening Polymerization (e.g., PHB Depolymerases)

Enzyme-catalyzed ROP presents a green and highly selective route to producing polyesters. Poly(3-hydroxybutyrate) [P(3HB)] has been successfully synthesized through the ROP of (R,S)-β-butyrolactone using PHB depolymerases as catalysts. researchgate.netoup.com This represents the reverse reaction of the natural degradation of P(3HB) by these enzymes. oup.com

Studies have shown that the catalytic activity of PHB depolymerase from Alcaligenes faecalis T1 is dependent on its catalytic triad (B1167595) of amino acid residues. nih.govacs.org When these key residues were substituted, the mutant enzymes exhibited no significant polymerization activity, confirming the essential role of the enzyme's active site in the polymerization process. nih.govacs.org The wild-type enzyme, however, effectively polymerized (R)-β-butyrolactone at 80°C in bulk, leading to high monomer conversion and the formation of both cyclic and linear polymers. acs.org

Interestingly, the substrate-binding domain (SBD) of PHB depolymerase is not essential for the polymerization of β-butyrolactone. oup.comoup.com In fact, a PHB depolymerase lacking the SBD demonstrated enhanced catalytic activity for the ROP of β-butyrolactone. oup.comoup.com This was the first report of the in vitro enzyme-catalyzed synthesis of P(3HB) using PHB depolymerase. oup.com Other enzymes, such as the medium-chain-length (mcl)-PHA depolymerase from Pseudomonas fluorescens GK13, have also been shown to catalyze the ROP of racemic β-butyrolactone, producing low molecular weight polymers with high yields. researchgate.net

Catalytic Systems for Stereocontrolled Polymerization of beta-Butyrolactone

The stereochemistry of poly(β-butyrolactone) significantly influences its physical properties. Therefore, the development of catalytic systems capable of controlling the stereochemistry during polymerization is of great importance.

Metal-Based Catalysts

Metal-based catalysts have been extensively studied for the stereocontrolled ROP of β-butyrolactone, with tin and aluminum-based systems being particularly prominent.

Tin-Based Catalysts (e.g., Distannoxanes, Tin Octoate)

Tin-based catalysts, such as distannoxane derivatives and tin(II) octoate, have proven effective in the ROP of β-butyrolactone. Distannoxane catalysts can polymerize (R)-β-butyrolactone to produce high molecular weight synthetic (R)-polyhydroxybutyrates with retention of configuration, similar to natural PHBs. wikipedia.org The use of distannoxane derivatives as catalysts for the polymerization of racemic (R,S)-β-butyrolactone can lead to the formation of preferentially syndiotactic poly(β-butyrolactone). nih.gov

Tin(II) octoate is another widely used catalyst, often in combination with an alcohol initiator, for the ROP of lactones, including β-butyrolactone. researchgate.net For example, it has been used to synthesize poly(ɛ-caprolactone-co-β-butyrolactone) (PCLBL) copolymers. researchgate.net The introduction of even a small amount of β-butyrolactone units can significantly decrease the crystallinity of the resulting copolymer. researchgate.net

Below is a table summarizing the use of tin-based catalysts in the polymerization of β-butyrolactone:

CatalystMonomerResulting PolymerKey Findings
Distannoxanes(R)-β-ButyrolactoneHigh molecular weight (R)-PHBRetention of configuration. wikipedia.org
Distannoxane derivatives(R,S)-β-ButyrolactonePreferentially syndiotactic PBLProduces polymer with lower melting temperature. nih.gov
Tin(II) Octoateε-caprolactone and β-butyrolactonePCLBL copolymerSmall amounts of BL significantly reduce crystallinity. researchgate.net
Aluminum-Based Catalysts (e.g., Aluminoxanes, Ziegler-Natta Systems)

Aluminum-based catalysts, including aluminoxanes and Ziegler-Natta type systems, have a long history in stereocontrolled polymerization. illinois.edu Giulio Natta first produced isotactic polypropylene (B1209903) using a TiCl₃/AlEt₃ system. illinois.edu Similar principles have been applied to the polymerization of other monomers.

For β-butyrolactone, initiators such as Et₃Al-H₂O have been successfully used to polymerize (S)-β-butyrolactone. nih.gov This polymerization proceeds with the scission of the alkyl-oxygen bond and inversion of configuration, ultimately yielding (R)-poly(β-butyrolactone). nih.gov

Tetraisobutyldialuminoxane has been employed as a catalyst for the ring-opening copolymerization of (R,S)-β-butyrolactone with δ-valerolactone. researchgate.net The structure and crystallinity of the resulting copolymers were found to influence their biodegradability. researchgate.net

The table below provides an overview of aluminum-based catalysts for β-butyrolactone polymerization:

Catalyst/InitiatorMonomerResulting PolymerKey Findings
Et₃Al-H₂O(S)-β-Butyrolactone(R)-Poly(β-butyrolactone)Polymerization occurs with inversion of configuration. nih.gov
Tetraisobutyldialuminoxane(R,S)-β-Butyrolactone and δ-valerolactonePoly(β-hydroxybutyrate-co-δ-valerolactone)Copolymer structure and crystallinity affect biodegradability. researchgate.net
Rare Earth Metal Complexes (e.g., Yttrium, Lanthanum, Neodymium)

Complexes of rare earth metals, including yttrium, lanthanum, and neodymium, have demonstrated notable activity in the ring-opening polymerization of racemic β-butyrolactone (rac-BBL). rsc.orgfrontiersin.orgrsc.orgrsc.orgrsc.orgresearchgate.netnih.gov These catalysts can produce PHB with varying tacticities, from atactic to syndiotactic or isotactic, depending on the ligand environment and reaction conditions. frontiersin.orgresearchgate.netrsc.orgnih.govresearcher.life

For instance, yttrium complexes featuring pyridine-based heteroaromatic bis(phenolate) ligands have been explored for the ROP of rac-BBL. rsc.org Similarly, yttrium amido complexes with quadridentate binaphthyl-bridged Schiff-base salen-like and diamine bisphenolate salan-like ligands act as active initiators, yielding syndiotactically enriched PHB. researchgate.net The stereoselectivity of these yttrium-based systems can be influenced by the steric bulk of the ligands, with larger substituents often leading to higher syndiotacticity. researchgate.net In some cases, yttrium complexes have been used to create block copolymers by sequentially polymerizing different monomers like ε-decalactone and rac-BBL, resulting in materials with distinct thermal and mechanical properties. frontiersin.orgpatrinum.ch

Neodymium-based catalysts have also been a focus of research. For example, a neodymium borohydride (B1222165) complex supported on silica (B1680970) has been shown to produce highly isotactic PHB from racemic BBL. researchgate.net This contrasts with the atactic polymer formed by the molecular precursor under similar conditions, highlighting the significant role of the support. rsc.orgnih.govresearchgate.net Lanthanum-based catalysts, such as a novel aminobisphenolate complex, can access isoenriched P3HB. The reactivity and selectivity of this system can be further tuned by the addition of achiral neutral donor ligands like phosphine (B1218219) oxides. rsc.org

The choice of the rare-earth metal itself can also impact the polymerization. For example, scandium {ONXO} amide complexes, while active for lactide polymerization, are inactive for the more challenging ROP of racemic β-butyrolactone, unlike their more active yttrium analogues. rsc.org This difference is attributed to the more sterically crowded coordination sphere in the scandium complexes. rsc.org

Table 1: Performance of Various Rare Earth Metal Catalysts in ROP of rac-β-Butyrolactone
Catalyst SystemMonomerResulting Polymer TacticityKey FindingsReference
Yttrium-bis(phenolate) complexesrac-BBLNot specifiedEffective for ROP and copolymerization with (−)-menthide. rsc.org
(salan)Y(III) complexesrac-BBL and ε-decalactoneSyndiotactic-enriched PHB blocksSuccessful synthesis of di- and triblock copolymers. frontiersin.orgpatrinum.ch
Yttrium amido complexes with salen- and salan-type ligandsrac-BBLSyndiotactic enriched (Pr up to 0.81)Activity and stereoselectivity influenced by ligand and metal ionic radii. researchgate.net
Neodymium borohydride on silicarac-BBLHighly isotactic (Pm = 0.85)Supported catalyst shows higher isoselectivity than the molecular precursor. researchgate.net
Lanthanum aminobisphenolate with phosphine oxidesrac-BBLIsoenriched (Pm = 0.8)Neutral donor ligands tune reactivity and selectivity. rsc.org
Sc{ONXOR1,R2}(N(SiHMe2)2)rac-BBLInactiveLess active than yttrium analogues due to increased steric hindrance. rsc.org

The design of chiral ligands for rare earth metal complexes is a critical strategy for achieving enantioselective ring-opening polymerization of racemic β-butyrolactone. The goal is to create catalysts that can preferentially polymerize one enantiomer over the other, leading to isotactic poly(3-hydroxybutyrate).

Recent advancements have focused on salan-type and salalen-type ligands in conjunction with rare-earth metals. nih.govresearcher.lifeacs.org The stereochemistry of the resulting PHB is highly dependent on the substituents on the ligand framework. For example, by modifying the ortho-substituents on these ligands, it is possible to synthesize either highly isotactic PHB with a probability of meso linkages (Pm) up to 0.92, or syndiotactic PHB with a probability of racemic linkages (Pr) up to 0.91. nih.govresearcher.life This demonstrates a remarkable ability to tune the stereoselectivity through ligand design.

One study reported the use of in situ-generated catalysts from Y[N(SiHMe2)2]3(THF)2 and salan-type pro-ligands, which achieved a high isoselectivity (Pm up to 0.89) and productivity in the ROP of racemic β-BL. acs.org The resulting chemically synthesized PHB exhibited improved material properties, such as a lower melting temperature and reduced brittleness, compared to bacterially produced PHB. acs.org

Furthermore, the design of the ligand can influence the polymerization mechanism. For instance, a new hybrid Y[ONNO]H(N(SiHMe2)2)(THF) complex was isolated and characterized, providing insights into the enantiomorphic site control mechanism of the isoselective ROP. nih.gov Non-covalent interactions have also been shown to play a significant role in the catalytic system. nih.govresearcher.life

Supporting rare earth metal complexes on solid materials is a strategy to enhance catalytic activity and selectivity, and to facilitate catalyst separation and recycling. A notable example is the grafting of lanthanide borohydride complexes, such as [Ln(BH4)3(THF)3] where Ln is La or Nd, onto silica. rsc.orgnih.govresearchgate.net

When these complexes are supported on silica, well-defined bis(borohydride) surface species are formed. nih.govresearchgate.net The neodymium-decorated silica, in particular, has been shown to be a highly effective catalyst for the conversion of racemic β-butyrolactone into highly isotactic poly(β-hydroxybutyrate) (PHB). rsc.orgnih.govresearchgate.net This is a significant finding, as the corresponding molecular precursor, [Nd(BH4)3(THF)3], produces atactic PHB under similar conditions. nih.govresearchgate.net This suggests that the silica support plays a crucial role in controlling the stereochemistry of the polymerization, likely by creating a more sterically hindered and defined active site. The improved isoselectivity (Pm up to 0.85) of the supported system makes it a promising approach for producing synthetic PHB with desirable properties. researchgate.net

Chiral Ligand Design for Enantioselective Polymerization
Magnesium-Based Bimetallic Catalysts

Bimetallic magnesium catalysts have recently emerged as highly effective systems for the enantioselective ring-opening polymerization of racemic β-butyrolactone. acs.orgresearchgate.netnih.gov A standout example is a bimetallic magnesium complex, (S,S)-prophenolMg2(μ-OnBu)(THF)2, which has demonstrated exceptionally high enantioselectivity. acs.orgnih.gov

This catalyst exhibits a high kinetic resolution, with a selectivity factor (kR/kS) of 140, meaning it polymerizes the (R)-enantiomer of β-butyrolactone much faster than the (S)-enantiomer. acs.orgnih.gov A key feature of this system is that it proceeds with an inversion of stereochemistry, polymerizing (R)-β-BL to produce isotactic (S)-poly(3-hydroxybutyrate) ((S)-PHB). acs.orgresearchgate.netnih.gov The resulting polymer has a very high degree of isotacticity, with a meso triad content (m%) of 98% and a melting temperature of 165 °C. nih.gov

Interestingly, the catalyst's behavior is unique in that it does not polymerize the preferred (R)-β-BL enantiomer on its own. Mechanistic studies have revealed that the presence of the (S)-β-BL enantiomer is necessary to activate the precatalyst into its highly enantioselective form. nih.gov This interdependent relationship between the two enantiomers is a novel finding in the field. To date, this bimetallic magnesium catalyst has produced isotactic PHB with the highest level of stereoregularity reported from the polymerization of racemic β-BL. researchgate.netnih.gov

Zinc Complexes with Designed Ligand Architectures

Zinc complexes with specifically designed ligand architectures have been extensively investigated as catalysts for the ring-opening polymerization (ROP) of racemic β-butyrolactone. mdpi.comrsc.orgnih.govacs.org The activity and stereoselectivity of these zinc-based catalysts can be finely tuned by modifying the steric and electronic properties of the supporting ligands.

One class of effective ligands is the β-diiminate (BDI) ligands. For example, a zinc alkoxide initiator with a BDI ligand, (BDI-1)ZnOiPr, has been shown to polymerize β-butyrolactone very rapidly under mild conditions to produce poly(3-hydroxybutyrate) (PHB). acs.org This system exhibits characteristics of a living polymerization, with number-average molecular weights proportional to conversion and narrow polydispersity indices. acs.org End-group analysis confirmed a coordination-insertion mechanism. acs.org In contrast, a related complex with a different BDI ligand, (BDI-2)ZnOiPr, is a poor initiator at room temperature due to its preference to form a dimeric structure in solution. acs.org

More recently, thioether-amide ligands have been employed to develop new zinc catalysts. mdpi.comnih.gov These ligands combine hard amide groups with soft donor groups. Zinc complexes with these ligands, in the presence of an alcohol co-initiator, are active in the ROP of rac-β-butyrolactone, achieving quantitative conversion of 100 equivalents of the monomer within an hour at 80 °C. mdpi.comnih.gov The polymerization is well-controlled, yielding polymers with predetermined molecular weights and narrow polydispersities. mdpi.com DFT calculations suggest that the polymerization is initiated by the alcoholysis of the Zn-N bond, forming a zinc alkoxide species that then proceeds via a coordination-insertion mechanism. mdpi.com

Other ligand systems, such as those based on fluorous alkoxide-imino ligands, have also been explored. rsc.org In situ combinations of these zinc complexes with an alcohol are active for the ROP of racemic β-butyrolactone, producing atactic PHB with good molecular weight control. rsc.org

Table 2: Performance of Zinc Complexes in ROP of rac-β-Butyrolactone
Catalyst SystemLigand TypeResulting Polymer TacticityKey FindingsReference
(BDI-1)ZnOiPrβ-diiminateAtacticLiving polymerization with good control over molecular weight. acs.org
Zinc complexes with thioether-amide ligandsThioether-amideAtacticWell-controlled polymerization with predetermined molecular weights and narrow polydispersities. mdpi.comnih.gov
Zinc complexes with fluorous alkoxide-imino ligandsFluorous alkoxide-iminoAtacticActive for ROP, producing atactic PHB with good molecular weight control. rsc.org

Metal-Free Initiators and Organocatalysts

The use of metal-free initiators and organocatalysts for the ring-opening polymerization of β-butyrolactone has gained significant attention as a route to produce poly(3-hydroxybutyrate) without residual metal contamination. nih.govacs.orgresearchgate.net A variety of organocatalysts have been shown to be effective, often operating under mild conditions. nih.govresearchgate.net

Strongly basic organocatalysts such as the guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), the amidine 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and the phosphazene 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can effectively polymerize β-butyrolactone. nih.govacs.org These catalysts can produce PHBs with controlled molecular weights and narrow molecular weight distributions. nih.gov The mechanism is thought to involve the formation of N-acyl-α,β-unsaturated propagating species. nih.gov

N-heterocyclic carbenes (NHCs) are another class of potent organocatalysts for the ROP of β-butyrolactone. acs.org Zwitterionic adducts of NHCs and carbodiimides have been investigated, and they are proposed to initiate polymerization by cleaving the C–O(carboxyl) bond of the lactone. acs.org

Alkali metal hydrides and alkoxides are a class of initiators used for the anionic ring-opening polymerization of β-butyrolactone. encyclopedia.pubexpresspolymlett.commdpi.comresearchgate.netacs.orgresearchgate.net These initiators are often used in combination with crown ethers to enhance their reactivity. encyclopedia.pubacs.org

Sodium hydride (NaH) has been used as an initiator for the copolymerization of racemic β-butyrolactone and ε-caprolactone. expresspolymlett.comresearchgate.net The initiator showed satisfactory activity, with the yield of the resulting copolymer being influenced by the monomer feed ratio. expresspolymlett.com However, the use of alkali metal hydrides in the homopolymerization of β-butyrolactone has been reported to result in polymers with low molecular weight. expresspolymlett.comresearchgate.net The initiation mechanism when using alkali metal hydrides is believed to involve the deprotonation of the monomer at the α-position, leading to the formation of a crotonic acid salt which then acts as the true initiator. encyclopedia.pubmdpi.com

Alkali metal alkoxides, such as potassium alkoxides complexed with 18-crown-6, have also been studied as initiators. encyclopedia.pubacs.org The polymerization of (R)-β-butyrolactone with these initiators proceeds with an inversion of configuration, yielding isotactic poly((S)-β-hydroxybutyrate). acs.org When racemic β-butyrolactone is polymerized with these systems, an atactic polymer is formed at room temperature, while at lower temperatures, a predominantly syndiotactic polymer is produced. acs.org The mechanism of initiation with strong nucleophiles like alkali metal alkoxides in aprotic solvents involves nucleophilic attack at the carbonyl carbon, leading to acyl-oxygen bond scission. encyclopedia.pub

Phosphazene Bases and Related Organic Superbases

Phosphazene bases and other organic superbases have emerged as highly efficient organocatalysts for the ring-opening polymerization (ROP) of β-butyrolactone (BBL). rsc.orgbohrium.com Their strong basicity, coupled with a non-nucleophilic nature and good solubility in organic solvents, makes them suitable for initiating and controlling the polymerization process. rsc.orgrsc.org The catalytic activity of phosphazene bases is directly related to their basicity and steric hindrance; generally, a higher basicity leads to an increased polymerization rate. rsc.orgrsc.org

Several phosphazene bases, such as BEMP, tBu-P1, tBu-P2, and tBu-P4, have been investigated for the ROP of racemic β-butyrolactone. rsc.org The reactivity tends to increase with the basicity of the phosphazene in the order of BEMP ≈ tBu-P1 < tBu-P2 < tBu-P4. rsc.org These superbases can activate the polymerization through different mechanisms. One proposed pathway involves the abstraction of an acidic proton from the C3 position of the β-butyrolactone monomer, which generates a crotonate species that initiates the polymerization. mdpi.comencyclopedia.pub Another possibility is the activation of a protic initiator, like an alcohol, through deprotonation, which then acts as the nucleophilic initiator. rsc.org

The use of phosphazene bases often allows for a controlled polymerization, leading to poly(3-hydroxybutyrate) (PHB) with predictable molecular weights and relatively narrow molecular weight distributions, which are characteristic features of a living polymerization. rsc.orgrsc.org For instance, the P1-t-Bu-tris phosphazene base has been used for the ROP of both (R)- and (S)-β-butyrolactone enantiomers. researchgate.net Other strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the phosphazene BEMP have also been shown to catalyze the ROP of β-butyrolactone, yielding PHB with low molecular weights and narrow distributions. wikipedia.org

The purity of the monomer is crucial for achieving a well-controlled polymerization with phosphazene catalysts. mdpi.com Impurities can interfere with the catalytic system and affect the rate of polymerization and the properties of the resulting polymer. mdpi.com

Table 1: Phosphazene Bases and Organic Superbases in ROP of β-Butyrolactone

Catalyst Monomer Key Findings
tBu-P1, tBu-P2, tBu-P4, BEMP racemic-β-Thiobutyrolactone Reactivity increases with basicity (BEMP ≈ tBu-P1 < tBu-P2 < tBu-P4). Initiation likely occurs via proton abstraction from the monomer. rsc.orgrsc.org
P1-t-Bu-tris (R)- and (S)-β-Butyrolactone Successfully used for the ROP of both enantiomers. researchgate.net
DBU, TBD, BEMP β-Butyrolactone Catalyze the ROP to produce low molecular weight PHB with narrow molecular weight distribution. wikipedia.org

Stereochemical Control in Poly((R)-3-hydroxybutyrate) Synthesis

Mechanism of Stereoinversion vs. Stereoretention

The stereochemical outcome of the ring-opening polymerization of β-butyrolactone is highly dependent on the catalyst and the reaction mechanism, leading to either inversion or retention of the stereochemistry at the chiral center.

Stereoinversion typically occurs in anionic polymerization. wikipedia.org The mechanism involves a nucleophilic attack at the β-position (C4) of the lactone ring, which is an SN2-type reaction. This attack leads to the cleavage of the alkyl-oxygen bond (C4-O1) and results in the inversion of the stereocenter's configuration. mdpi.comencyclopedia.pub For example, the anionic polymerization of optically active β-butyrolactone often yields crystalline, isotactic polyhydroxybutyrates with inversion of configuration. wikipedia.org

Stereoretention , on the other hand, is often observed with organometallic catalysts, such as those based on tin. wikipedia.org With catalysts like distannoxanes, the polymerization of (R)-β-butyrolactone produces high molecular weight synthetic (R)-polyhydroxybutyrate with retention of the original stereochemistry. wikipedia.org This suggests a different mechanism, likely involving coordination of the lactone to the metal center followed by insertion into the metal-alkoxide bond, which does not affect the chiral center.

Synthesis of Isotactic Poly((R)-3-hydroxybutyrate) from (R)-beta-Butyrolactone or Racemic Monomer

The synthesis of isotactic poly((R)-3-hydroxybutyrate) (P(R)-HB), which is chemically identical to the natural polymer produced by bacteria, can be achieved through the ROP of either enantiomerically pure (R)-β-butyrolactone or, more challengingly, from racemic β-butyrolactone. researchgate.netresearchgate.net

Using enantiopure (R)-β-butyrolactone as a monomer is a direct route to isotactic P(R)-HB. Various catalytic systems have been employed for this purpose. For instance, polymerization with an Et3Al–H2O catalyst system can produce a polymer with similar optical activity to the natural P(R)-HB. researchgate.net Distannoxane catalysts are also effective in polymerizing (R)-β-butyrolactone to high-molecular-weight isotactic P(R)-HB with retention of stereochemistry. acs.org Anionic polymerization of optically active β-butyrolactone can also yield isotactic polymer, but with inversion of configuration. wikipedia.org

Synthesizing isotactic P(R)-HB from racemic β-butyrolactone is more complex as it requires a stereoselective catalyst that preferentially polymerizes one enantiomer over the other. d-nb.inforsc.org This is an area of significant research interest as racemic β-butyrolactone is more accessible than the enantiopure form. d-nb.info Highly isoselective ROP of racemic β-butyrolactone has been achieved using yttrium-based catalysts with salan-type pro-ligands, producing isotactic PHB with high isoselectivity. researchgate.netresearchgate.net Aluminoxane catalysts, particularly when combined with group 4 metallocenes, have also been shown to produce isotactic PHB from racemic monomer. cdnsciencepub.com Supported catalysts, such as neodymium borohydride grafted onto silica, have demonstrated the ability to convert racemic β-butyrolactone into highly isotactic PHB. researchgate.net

Formation of Syndiotactic and Atactic Poly((R,S)-3-hydroxybutyrate)

In addition to isotactic PHB, the ROP of racemic β-butyrolactone can also yield syndiotactic or atactic polymers, depending on the catalyst used. rsc.orgacs.org

Syndiotactic poly((R,S)-3-hydroxybutyrate) is characterized by an alternating sequence of (R) and (S) monomer units. Certain yttrium-based catalysts, particularly those supported by salen-like or salan-like ligands, have proven effective in producing syndiotactic-enriched PHB from racemic β-butyrolactone. wikipedia.orgrsc.orgresearchgate.net The mechanism for this stereocontrol is believed to involve a chain-end control mechanism, where the stereochemistry of the last inserted monomer unit dictates the selection of the next incoming enantiomer. researchgate.net Tert-butylaluminoxane catalysts have also been found to produce predominantly syndiotactic polymers. cdnsciencepub.com

Atactic poly((R,S)-3-hydroxybutyrate) has a random distribution of (R) and (S) monomer units and is consequently amorphous. mdpi.comacs.org It can be synthesized through the anionic ring-opening polymerization of racemic β-butyrolactone using initiators such as potassium methoxide (B1231860) with 18-crown-6 ether or tetrabutylammonium acetate. mdpi.comacs.orgnih.gov The resulting polymer is completely amorphous and exhibits different physical properties compared to its stereoregular counterparts, such as being an elastomer at room temperature. mdpi.com

Table 2: Stereochemical Outcomes in the Polymerization of β-Butyrolactone

Polymer Tacticity Monomer Catalyst/Initiator System Key Characteristics
Isotactic (R)-β-Butyrolactone Et3Al–H2O researchgate.net Polymer with similar optical activity to natural P(R)-HB.
(R)-β-Butyrolactone Distannoxane catalysts acs.orggoogle.com High molecular weight, retention of stereochemistry.
racemic-β-Butyrolactone Y[N(SiHMe2)2]3(THF)2 / salan-type ligands researchgate.netresearchgate.net High isoselectivity and productivity.
racemic-β-Butyrolactone Aluminoxane / Group 4 metallocenes cdnsciencepub.com Yields isotactic polymer.
racemic-β-Butyrolactone Neodymium borohydride on silica researchgate.net Highly isotactic PHB.
Syndiotactic racemic-β-Butyrolactone Yttrium complexes with salen/salan-like ligands rsc.orgresearchgate.netnih.govresearchgate.net Syndiotactic-enriched PHB via chain-end control. researchgate.net
racemic-β-Butyrolactone tert-Butylaluminoxane cdnsciencepub.com Predominantly syndiotactic polymer.
Atactic racemic-β-Butyrolactone Potassium methoxide / 18-crown-6 ether acs.orgnih.gov Amorphous, elastomeric polymer.

Regioselectivity of Ring-Opening in Beta-Lactones

The ring-opening of β-lactones can proceed through two main regioselective pathways: cleavage of the acyl-oxygen bond (C2-O1) or cleavage of the alkyl-oxygen bond (C4-O1). mdpi.comencyclopedia.pubclockss.org The preferred pathway is determined by the nature of the nucleophile and the catalyst used. mdpi.comencyclopedia.pubclockss.org

Acyl-Oxygen (C2-O1) Cleavage: This pathway is favored by many nucleophiles and results in the formation of an aldol-type adduct. clockss.org In the context of polymerization, this cleavage leads to an alkoxide as the propagating chain-end group. mdpi.comencyclopedia.pub This mechanism is often observed in coordination-insertion polymerizations catalyzed by metal complexes, where the monomer coordinates to the metal center and is then attacked at the carbonyl carbon by the growing polymer chain. nih.govresearchgate.netmdpi.com

Alkyl-Oxygen (C4-O1) Cleavage: This pathway involves a nucleophilic attack on the β-carbon (C4), which is an SN2 reaction. clockss.org This mode of ring-opening results in a carboxylate propagating species. mdpi.comencyclopedia.pub As mentioned previously, this pathway leads to an inversion of the stereochemistry at the C4 carbon. This mechanism is common in anionic polymerizations initiated by certain types of initiators. mdpi.comencyclopedia.pub

In some cases, a third pathway can occur, which is the abstraction of the acidic proton at the α-position (C3). mdpi.comencyclopedia.pub This does not directly lead to ring-opening but forms a crotonate species that can then initiate polymerization, which proceeds with a carboxylate active center. mdpi.comencyclopedia.pub The regioselectivity of the ring-opening is a critical factor that influences the structure of the resulting polymer, including its end-groups and stereochemistry.

Copolymerization Strategies Involving R Beta Butyrolactone

Copolymerization with Other Cyclic Esters (Lactones and Lactides)

Copolymerization of (R)-beta-Butyrolactone ((R)-β-BL) with other cyclic esters is a primary strategy to modify the properties of poly(3-hydroxybutyrate) (P3HB). This approach allows for the creation of copolymers with tunable characteristics, overcoming the inherent brittleness and narrow processing window of P3HB homopolymers.

Poly(beta-Butyrolactone-co-epsilon-Caprolactone) Systems

The copolymerization of β-Butyrolactone (BL) and ε-Caprolactone (CL) yields copolymers, often as block copolymers, that combine the properties of both monomers. These systems are explored for applications requiring biodegradable thermoplastic elastomers. expresspolymlett.com The resulting copolymers, such as poly(β-Butyrolactone-co-ε-Caprolactone) (P(BL-co-CL)), consist of a soft, amorphous poly(β-Butyrolactone) (PBL) segment and a hard, crystalline poly(ε-Caprolactone) (PCL) segment. expresspolymlett.com

Different catalytic systems have been employed for this copolymerization. Anionic polymerization of racemic BL initiated by macroinitiators can produce triblock copolymers. mdpi.com Another approach involves combining anionic polymerization for the BL block with coordination ring-opening polymerization for the CL block to synthesize diblock copolymers. mdpi.comencyclopedia.pub In these diblock copolymers, the PBL block is typically atactic and amorphous, while the PCL block is semicrystalline, though some partial miscibility between the blocks in the amorphous phase has been observed. mdpi.comencyclopedia.pub

Sodium hydride (NaH) has been investigated as a relatively low-toxicity initiator for the ring-opening copolymerization of (R,S)-β-Butyrolactone and ε-Caprolactone. expresspolymlett.commdpi.com Studies using this initiator have shown that the incorporation of CL is generally favored over BL, resulting in copolymers with a block sequence distribution. expresspolymlett.com The thermal stability of these copolymers is high, with degradation occurring in two distinct steps corresponding to the degradation of the PBL block followed by the PCL block. expresspolymlett.com The introduction of even a small amount of BL units into PCL can significantly decrease the crystallinity of the resulting copolymer, which in turn can dramatically increase its hydrolytic degradation rate. researchgate.net

Table 1: Research Findings on Poly(β-Butyrolactone-co-ε-Caprolactone) Synthesis

Initiator/Catalyst System Copolymer Architecture Key Findings Reference(s)
Sodium Hydride (NaH) Block Copolymers Favored incorporation of CL over (R,S)-BL; Copolymers stable up to ~200°C. expresspolymlett.com
Anionic/Coordination ROP Diblock Copolymers Creates diblocks with an amorphous, atactic PBL block and a semicrystalline PCL block. mdpi.comencyclopedia.pub
Stannous Octoate Random Copolymers A small amount of BL units significantly reduces crystallinity and increases the hydrolytic degradation rate. researchgate.net

Poly(beta-Butyrolactone-co-L-Lactide) and Other Lactide Copolymers

Copolymerization of β-Butyrolactone with lactide (LA) is a promising method to modulate the thermal and mechanical properties of P3HB, as poly(lactide) (PLA) possesses good mechanical properties and higher degradation rates. rsc.org The synthesis of poly(β-Butyrolactone-co-L-Lactide) has been achieved using various catalysts, leading to copolymers with different microstructures, including random, block, and gradient distributions. rsc.orgrsc.orgresearchgate.net

Distannoxane complexes were among the first catalysts used to produce random copolymers of L-lactide (L-LA) and (R)-β-BL, yielding high molecular weight polymers with broad dispersities. rsc.org More recently, yttrium and aluminum-based catalysts, such as salan-based complexes, have been shown to be effective. rsc.org Salan-yttrium catalysts, in particular, produce high molecular weight copolymers with higher monomer conversion and a more uniform molecular weight distribution compared to their aluminum counterparts. rsc.org Kinetic studies have revealed that the rate of polymerization for LA is typically higher than for BL. rsc.orgresearchgate.net

The synthesis of ABA triblock copolymers, with a central P3HB block and outer P(L-LA) blocks, has also been reported. rsc.org These materials can act as biodegradable thermoplastic elastomers, exhibiting microphase separation between the elastomeric P3HB block and the more brittle P(L-LA) blocks. rsc.org However, due to the different reactivity rates of the monomers, block and gradient copolymers are more commonly formed than truly random copolymers. researchgate.net

Table 2: Catalyst Systems for (R)-β-Butyrolactone and Lactide Copolymerization

Catalyst System Copolymer Type Key Characteristics Reference(s)
Distannoxane Complexes Random High molecular weight, broad dispersity (Đ = 1.7–2.3). rsc.org
Salan-Yttrium Compounds Random/Gradient High molecular weight, higher monomer conversion, monomodal distribution. More effective than aluminum counterparts. rsc.org
Aluminum Salen Complexes Block Can produce ABA triblock copolymers that behave as thermoplastic elastomers. rsc.org
Trifluoromethanesulfonic acid Random/Gradient Used for copolymerization with β-propiolactone, but relevant for lactone/lactide systems. mdpi.com

Copolymerization with beta-Propiolactone and Derivatives

The copolymerization of this compound with β-propiolactone (β-PL) and its derivatives offers a route to synthesize copolyesters with tailored properties. The block polymerization of BL with β-propiolactone can proceed rapidly and with high yields when using potassium solutions in THF with 18-crown-6 (B118740) as an initiator. mdpi.comencyclopedia.pub This method allows for the formation of block copolymers with predictable molar masses and compositions. mdpi.comencyclopedia.pub The thermal properties of the resulting copolymers, including glass transition and melting temperatures, show a direct correlation with the copolymer's composition. mdpi.comencyclopedia.pub

Furthermore, copolyesters with specific architectures, such as diblock or random copolymers, have been created through the anionic ring-opening copolymerization of BL with β-ethoxymethyl-β-propiolactone, initiated by tetrabutylammonium (B224687) acetate (B1210297). mdpi.comencyclopedia.pub The final architecture depends on the specific reaction conditions employed. The copolymerization of lactide with β-propiolactone has also been explored using catalysts like trifluoromethanesulfonic acid to produce high molecular weight copolymers. researchgate.netmdpi.com

Exploration of gamma-Butyrolactone Copolymerization

The copolymerization of this compound with gamma-Butyrolactone (γ-BL) is challenging due to the high stability and low ring strain of the five-membered γ-BL ring, which makes it thermodynamically unfavorable to polymerize. nsf.govicm.edu.pl Consequently, the incorporation of γ-BL into copolymers is often limited, and increasing its content in the feed can lead to a significant decrease in polymer yield and molecular weight. nsf.gov

Despite these challenges, copolyesters of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) have been synthesized by copolymerizing β-BL with γ-BL using catalysts like cyclic tin alkoxides or distannoxane complexes. researchgate.net Yttrium amine bis(phenolate) catalysts have also been used to create these copolymers, achieving up to 63% 4-hydroxybutyrate inclusion when a large excess of γ-BL is used in the monomer feed. researchgate.net However, these yttrium-based systems show limited control, resulting in polymers with higher than calculated molecular weights and broad dispersities. researchgate.net The incorporation of γ-BL units into polyesters is desirable as it can enhance both flexibility and biodegradability. icm.edu.pl

Table 3: Findings in β-Butyrolactone and γ-Butyrolactone Copolymerization

Catalyst System Key Challenges Notable Results Reference(s)
Acidic/Complexing Initiators Low reactivity of γ-BL; Homopolymerization of the more reactive comonomer often dominates. Only bulk copolymerizations at 60°C with acidic initiators were successful with glycolide. researchgate.net
Cyclic Tin Alkoxide / Distannoxane Limited γ-BL incorporation; Decreased yield and molecular weight with higher γ-BL feed. Synthesis of P(3HB-co-4HB) is possible. researchgate.net
Yttrium Amine Bis(phenolate) Limited control over polymerization (Đ > 1.4). Achieved up to 63% 4-hydroxybutyrate inclusion with excess γ-BL in feed. researchgate.net

Copolymerization with Cyclic Carbonates

To further expand the range of biodegradable polymers derived from (R)-β-BL, copolymerization with cyclic carbonates has been investigated. This strategy leads to the formation of poly(ester-carbonate)s, a class of materials that can offer unique properties compared to traditional polyesters.

Poly(ester-carbonate) Synthesis and Architecture

The ring-opening copolymerization of (R)-β-Butyrolactone with cyclic carbonates, such as trimethylene carbonate (TMC) and 2,2-dimethyltrimethylene carbonate (DMC), yields a new series of biodegradable poly(ester-carbonate)s. acs.org These reactions can be effectively catalyzed by distannoxane complexes, with 1-ethoxy-3-chlorotetrabutyldistannoxane showing particularly high activity for the copolymerization with TMC. acs.org The resulting polymers are composed of (R)-3-hydroxybutyrate and carbonate units. acs.org

Characterization of these poly(ester-carbonate)s reveals that they typically have a unimodal molecular weight distribution and exhibit a single glass transition temperature, which is indicative of a random or blocky copolymer structure rather than a blend of homopolymers. acs.org The introduction of carbonate units can modify the thermal properties and crystallinity of the P3HB polymer. acs.org For instance, random copolymers of ethylene (B1197577) carbonate (EC) and β-butyrolactone have been synthesized with up to 26 mol% EC incorporation using zinc-based catalysts, resulting in materials with tunable thermal transitions that support their random nature. rsc.org

Table 4: Synthesis of Poly(ester-carbonate)s from (R)-β-Butyrolactone

Comonomer Catalyst System Resulting Polymer Key Findings Reference(s)
Trimethylene Carbonate (TMC) Distannoxane Complexes Poly((R)-3-hydroxybutyrate-co-trimethylene carbonate) Catalyzed effectively by 1-ethoxy-3-chlorotetrabutyldistannoxane; products show single Tg values. acs.org
2,2-Dimethyltrimethylene Carbonate (DMC) Distannoxane Complexes Poly((R)-3-hydroxybutyrate-co-2,2-dimethyltrimethylene carbonate) Synthesis of a new series of poly(ester-carbonate)s was successful. acs.org
Ethylene Carbonate (EC) [(NNO)ZnEt]/BnOH Poly(ethylene carbonate-co-β-butyrolactone) First synthesis of random copolymers with up to 26 mol% EC; materials show random microstructure. rsc.org

Control of Copolymer Architecture: Block and Random Copolymers

The architecture of copolymers derived from this compound (R-β-BL) can be precisely controlled to be either block or random, depending on the chosen synthetic strategy and reaction conditions. encyclopedia.pubmdpi.com This control is crucial as the copolymer architecture dictates the final material properties.

Random copolymers of racemic β-butyrolactone (BL) and racemic benzyl (B1604629) β-malolactone (MLABe) have been successfully synthesized. researchgate.net For instance, using a neodymium triflate-based catalyst system, Nd(OTf)3/iPrOH, the simultaneous addition of both monomers results in the formation of poly(benzyl β-malolactone-ran-β-butyrolactone) or P(MLABe-ran-BL) random copolymers. researchgate.net However, other catalytic systems, like the zinc β-diketiminate [(BDI)Zn{N(SiMe3)2}]/iPrOH system, are not effective in producing random copolymers through simultaneous polymerization. researchgate.net In some cases, rapid transesterification can lead to the formation of random copolymers even when a block architecture is initially intended. researchgate.net

In contrast, block copolymers are typically synthesized through the sequential addition of monomers. researchgate.netnih.gov This method allows for the controlled growth of distinct polymer blocks. For example, both neodymium-based systems and basic organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been effectively used in the sequential copolymerization of MLABe and BL to form P(MLABe-b-BL) block copolymers, irrespective of the order of monomer addition. researchgate.net The ability to switch between block and random structures can also be controlled by external triggers, such as the presence of CO2 in terpolymerizations involving β-butyrolactone, epoxides, and carbon dioxide. nih.gov

Synthesis of Diblock and Triblock Copolymers

The synthesis of both diblock and triblock copolymers containing polythis compound, also known as poly(3-hydroxybutyrate) (PHB), segments has been extensively explored to create materials with tailored properties.

Diblock Copolymers:

Diblock copolymers are commonly prepared by sequential ring-opening polymerization (ROP) of (R)-β-butyrolactone and another cyclic ester. nih.govacs.org For example, diblock copolymers of poly(ε-decalactone)-b-poly(3-hydroxybutyrate) (PDL-b-PHB) have been synthesized using yttrium-based catalysts. nih.gov The sequential addition of ε-decalactone followed by racemic-β-butyrolactone leads to well-defined diblock structures. nih.gov Similarly, combining anionic polymerization of β-butyrolactone with coordination ROP of ε-caprolactone has enabled the synthesis of diblock copolymers where the poly(BBL) block is atactic and amorphous, while the polycaprolactone (B3415563) block is semicrystalline. encyclopedia.pub Diblock copolymers of natural polyhydroxyalkanoates (PHAs) and poly(BBL) have also been prepared using macroinitiators derived from the controlled degradation of natural PHAs. encyclopedia.pubmdpi.com

Table 1: Examples of Diblock Copolymers Synthesized from this compound and their Characteristics

Copolymer Monomers Catalyst/Initiator Key Characteristics
PDL-b-PHB ε-decalactone, rac-β-butyrolactone (salan)Y(III) complexes Syndiotactic-enriched PHB blocks, microphase separation. nih.gov
Poly(BBL)-b-Polycaprolactone β-butyrolactone, ε-caprolactone Anionic and coordination ROP Amorphous poly(BBL) block, semicrystalline polycaprolactone block. encyclopedia.pub
Natural PHA-b-Poly(BBL) Natural PHAs, β-butyrolactone KOH/18-crown-6 complex Combination of natural and synthetic polyester (B1180765) blocks. encyclopedia.pubmdpi.com

Triblock Copolymers:

ABA-type triblock copolymers, where the 'A' block is often a different polyester and the 'B' block is poly(3-hydroxybutyrate), have been synthesized to create thermoplastic elastomers. rsc.org One method involves using a bifunctional initiator to first grow the central P(3-HB) block, followed by the simultaneous growth of the outer blocks. rsc.org For instance, PLA–PHB–PLA triblock copolymers have been synthesized by sequential addition. acs.org Another approach utilizes polyethylene (B3416737) oxide (PEG)-based macroinitiators with carboxylate moieties to initiate the anionic polymerization of racemic β-butyrolactone, forming poly(BBL)-b-PEG-b-poly(BBL) triblock copolymers. encyclopedia.pubmdpi.com The synthesis of PDL-b-PHB-b-PDL triblock copolymers has also been achieved through one-pot sequential copolymerization using yttrium catalysts. nih.gov

Table 2: Synthesis of Triblock Copolymers Involving this compound

Copolymer Synthesis Method Catalyst/Initiator Resulting Architecture
PLA-PHB-PLA Sequential addition Not specified ABA Triblock. acs.org
Poly(BBL)-b-PEG-b-Poly(BBL) Anionic polymerization from PEG macroinitiator PEG macroinitiators with carboxylate moieties ABA Triblock. encyclopedia.pubmdpi.com
PDL-b-PHB-b-PDL One-pot sequential copolymerization (salan)Y(III) complexes ABA Triblock. nih.gov
PHB-b-PMMA (ABA type) Redox free radical polymerization PHB-MI/Ce(IV) redox system ABA Triblock. researchgate.net

Macroinitiators and Chain Transfer Agents in Controlled Copolymerization

The use of macroinitiators and chain transfer agents (CTAs) provides a powerful method for synthesizing well-defined block copolymers with controlled architectures.

Macroinitiators:

A macroinitiator is a polymer chain with one or more active sites capable of initiating the polymerization of a second monomer. This technique allows for the "grafting from" approach to create block and graft copolymers. For example, α,ω-dihydroxy telechelic polyhydroxybutyrate (B1163853) (PHB-diol) can act as a macroinitiator in the presence of Nd(OTf)3 to initiate the ring-opening polymerization of benzyl β-malolactonate, leading to fully biodegradable PHA-PHB-PHA triblock copolymers. researchgate.net Similarly, polyethylene oxide (PEG) macroinitiators with carboxylate end-groups have been used to initiate the anionic ROP of racemic β-butyrolactone to form triblock copolymers. encyclopedia.pub Natural PHAs can also be degraded in a controlled manner to produce macroinitiators for the anionic ROP of β-butyrolactone, resulting in diblock copolymers. encyclopedia.pubmdpi.com The synthesis of graft copolymers has been achieved by using partially saponified poly(methyl methacrylate) (PMMA) bearing carboxylate anions as a macroinitiator for β-butyrolactone polymerization. encyclopedia.pub

Chain Transfer Agents:

Chain transfer polymerization, often referred to as immortal polymerization, is another effective strategy for producing block copolymers. nsf.gov In this process, a chain transfer agent, often a polymer with a terminal hydroxyl group (macro-CTA), is used in conjunction with a catalyst. nsf.govnih.gov This method allows for the synthesis of multiple polymer chains per catalyst molecule. nsf.gov For instance, the immortal copolymerization of epoxides and CO2 using a macro-CTA is a versatile method for creating CO2-based block copolymers. nsf.gov While the direct use of macro-CTAs for this compound copolymerization is less detailed in the provided context, the principle of using a polymer with a terminal initiating site, such as a hydroxyl group, is analogous to the macroinitiator approach for synthesizing block copolymers like polycarbonate/polylactide. nsf.gov

Functionalization via Copolymerization for Advanced Polymeric Architectures

Copolymerization of this compound is a key strategy for introducing specific functionalities into the resulting polyester, leading to advanced polymeric architectures with tailored properties for various applications, including biomedical uses. researchgate.netnih.gov

Incorporation of Biologically Active Moieties as End-Groups or Side Chains

The incorporation of biologically active molecules into poly(3-hydroxybutyrate) (PHB) and its copolymers can be achieved by attaching them as either end-groups or side chains, which can enhance the material's bioactivity and create materials suitable for applications like drug delivery and tissue engineering. nih.govmdpi.comresearchgate.net

One approach involves using the sodium or potassium salts of phenolic acids with antioxidant properties as initiators for the ring-opening polymerization of β-butyrolactone. encyclopedia.pubmdpi.com This method results in conjugates where the biologically active compound is chemically bonded as an end-group to the polyester chain. encyclopedia.pubmdpi.com For example, lipoic acid and other phenolic acids have been successfully incorporated in this manner. encyclopedia.pubmdpi.com

Another strategy is to introduce functional groups into the polymer backbone that can later be used for conjugation. The copolymerization of β-butyrolactone with monomers like β-malolactone allows for the creation of structures with biologically active centers. researchgate.net For instance, PHB oligomers with glyoxylate (B1226380) groups can react with primary amines to form imine linkages, which can be utilized for pH-controlled drug delivery systems. openrepository.com Furthermore, copolymers such as poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) have been functionalized with molecules like ascorbic acid, which imparts antioxidant activity and improves biodegradability. frontiersin.orgmdpi.com These functionalized copolymers are being explored as nanocarriers for drugs, including anticancer agents like ellipticine (B1684216) and antibiotics such as tetracycline. mdpi.com

Microstructural and Conformational Analysis of Poly R 3 Hydroxybutyrate and Copolymers

Relationship between Monomer Stereochemistry and Polymer Stereoregularity

The stereochemistry of the monomer, (R)-β-Butyrolactone, is fundamental in determining the stereoregularity of the resulting Poly((R)-3-hydroxybutyrate) (P(3HB)). The use of stereospecific catalysts in the ring-opening polymerization (ROP) of β-butyrolactone allows for the synthesis of P3HB with varying tacticities, including isotactic, syndiotactic, and atactic forms. rsc.org

For instance, the polymerization of racemic β-butyrolactone with aluminoxane catalysts can yield highly isotactic polymers, which share structural and physical properties with naturally occurring P(3HB). cdnsciencepub.com The stereochemistry of the polymerization of (S)-β-butyrolactone has also been studied, contributing to the understanding of how monomer configuration dictates polymer structure. bibliotekanauki.pl

The choice of catalyst system is paramount in controlling the stereochemical outcome. Anionic polymerization of (R)-β-butyrolactone initiated by certain alkali-metal alkoxides proceeds with inversion of configuration, leading to the formation of isotactic poly((S)-β-hydroxybutyrate). acs.org Conversely, using racemic β-butyrolactone with the same initiators at room temperature produces an atactic polymer, while lower temperatures favor the formation of a predominantly syndiotactic polymer. acs.org Yttrium-based catalysts have been shown to convert racemic β-butyrolactone into mainly syndiotactic P3HB. wikipedia.orgrsc.org Furthermore, novel lanthanum aminobisphenolate catalysts can produce isoenriched P3HB from racemic β-butyrolactone. rsc.org

The ability to control stereoregularity through catalyst selection allows for the production of P3HB with tailored properties. For example, highly isotactic P3HB is known for its high crystallinity and brittleness. rsc.orgmdpi.com By introducing stereo-defects to create syndio-rich P3HB, the material's fracture strain can be significantly improved without compromising its strength. researchgate.net This highlights the critical link between monomer stereochemistry, catalyst-controlled polymerization, and the final material properties of P3HB.

Elucidation of Polymer Microstructure (e.g., Dyad and Triad (B1167595) Analysis)

The microstructure of Poly((R)-3-hydroxybutyrate) (P(3HB)), specifically its tacticity, is a critical factor that dictates its physical and thermal properties. This microstructure is elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy, with a particular focus on dyad and triad analysis. researchgate.netresearchgate.net

¹³C NMR spectroscopy is a powerful tool for this analysis. researchgate.netnih.gov The carbonyl and methylene (B1212753) carbon regions of the ¹³C NMR spectrum are particularly informative. researchgate.net Different stereochemical sequences within the polymer chain—isotactic (meso, m), syndiotactic (racemic, r), and heterotactic (mr or rm)—give rise to distinct signals. For example, in the methylene carbon region, the signals for mr, rr, mm, and rm triads can be resolved and their integrated areas used to quantify the different tactic sequences. researchgate.net

Statistical models, such as Bernoullian statistics, can be applied to the triad distributions to understand the stereocontrol mechanism of the polymerization. rsc.org The Bernoullian parameter, B, calculated as 4(mm)(rr)/[(rm) + (mr)]², helps to distinguish between enantiomorphic site control and chain-end stereocontrol. rsc.org A B value of 1 is indicative of perfect chain-end control. rsc.org

The probability of forming a meso diad (Pm) is a key parameter derived from this analysis, indicating the degree of isotacticity. rsc.orgresearchgate.net For instance, a lanthanum-based catalyst system has been shown to produce isoenriched P3HB with a Pm of 0.8. rsc.org In contrast, yttrium-based catalysts can yield syndiotactic-enriched P3HB blocks in copolymers. nih.govfrontiersin.org

The detailed microstructural information obtained from dyad and triad analysis is crucial for establishing structure-property relationships. For example, it has been demonstrated that the degree of syndiotacticity significantly affects the thermal properties of P3HB, such as the melting temperature. acs.org

Control of Molecular Weight and Polydispersity Index in Polymerization

Precise control over the molecular weight (Mn) and polydispersity index (PDI, or Đ) of Poly((R)-3-hydroxybutyrate) (P(3HB)) is a significant advantage of its synthesis via ring-opening polymerization (ROP) of (R)-beta-Butyrolactone. researchgate.netresearchgate.netrsc.org This control is largely achieved through the selection of appropriate catalyst systems and the implementation of living polymerization techniques. rsc.org

Living polymerization, characterized by the absence of chain termination and transfer reactions, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low PDI). rsc.org Several catalytic systems have been developed that exhibit living characteristics for the ROP of β-butyrolactone. For example, mononuclear zirconium compounds have been used to initiate a well-controlled living polymerization, yielding P3HB with narrow molecular weight distributions (PDI ≈ 1.03–1.07). rsc.orgrsc.org Kinetic studies with these systems demonstrate a first-order dependence on the monomer concentration and a linear increase in molecular weight with monomer conversion, which are hallmarks of a living polymerization. researchgate.netrsc.orgrsc.org

Similarly, zinc complexes with tetradentate thioether-amide ligands have been shown to promote the controlled ROP of racemic β-butyrolactone, resulting in polymers with predetermined molecular weights and narrow PDIs. mdpi.com Aluminum salen catalysts have also proven effective in producing well-controlled homopolymers with low dispersity (Đ < 1.1). researchgate.netrsc.org

Organocatalysts, such as N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine (B1666868) adducts, can also mediate the controlled ROP of racemic β-butyrolactone. acs.org These systems often yield polymers with narrow molecular weight distributions and molecular weights that correlate with the degree of polymerization. acs.org

The ability to tailor the molecular weight and PDI is crucial as these parameters significantly influence the mechanical and processing properties of the resulting P3HB.

Investigation of Crystallinity and Thermal Transitions as a Consequence of Stereoregularity

The stereoregularity of Poly((R)-3-hydroxybutyrate) (P(3HB)) has a profound impact on its crystallinity and, consequently, its thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netrsc.org Differential scanning calorimetry (DSC) is a primary technique used to investigate these thermal properties. rsc.orgresearchgate.net

Highly isotactic P(3HB), whether produced biologically or synthetically, exhibits a high degree of crystallinity due to its regular chain structure, which facilitates efficient packing into a crystal lattice. mdpi.comrsc.orgnih.gov This high crystallinity results in a high melting temperature, typically in the range of 170-180 °C. researchgate.net For instance, perfectly isotactic P3HB synthesized via stereoselective ROP can have a Tm of 175 °C. researchgate.net However, this high crystallinity also contributes to the material's brittleness. mdpi.comresearchgate.net

In contrast, introducing stereo-defects into the polymer chain by creating atactic or syndiotactic P3HB disrupts the regularity and reduces the degree of crystallinity. Atactic P(3HB) is generally amorphous and does not exhibit a melting temperature. rsc.orgmdpi.com Syndiotactic-enriched P3HB is semi-crystalline but has a lower melting temperature compared to its isotactic counterpart. researchgate.netacs.org For example, syndiotactic P3HB with a probability of racemic linkages (Pr) of 0.81 can have a Tm of 141 °C. researchgate.net The melting temperature has been shown to increase with the degree of syndiotacticity. acs.org

The manipulation of stereoregularity allows for the tuning of thermal properties. By producing syndio-rich P3HB, the melting temperature can be lowered (e.g., to 114 °C), which can be advantageous for processing. researchgate.net Copolymers of (R)-β-butyrolactone also exhibit thermal properties that are dependent on the comonomer content and distribution, which in turn affects crystallinity. mdpi.comsemanticscholar.org For example, in copolymers of 3-hydroxybutyrate (B1226725) and 4-hydroxybutyrate, the crystallinity decreases as the 4-hydroxybutyrate content increases. mdpi.comsemanticscholar.org

The table below summarizes the thermal properties of P(3HB) with different stereoregularities, illustrating the direct relationship between microstructure and thermal behavior.

Polymer TacticityMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Enthalpy of Fusion (ΔHf) (J/g)Reference(s)
Isotactic (it-P3HB, >99% mm)174107106 rsc.org
Isotactic (it-P3HB, >99% mm)17087.8124 rsc.org
Syndiotactic (sr-P3HB, Pr = 0.80)132-43.0 rsc.org
Syndiotactic (sr-P3HB, Pr = 0.80)129-35.2 rsc.org
Isotactic P3HB175-- researchgate.net
Syndiotactic P3HB (Pr = 0.81)141-- researchgate.net
Syndio-rich P3HB (sr-P3HB)114-- researchgate.net

Degradation Studies of Polymeric Materials Derived from R Beta Butyrolactone

Enzymatic Hydrolysis Mechanisms

The primary mechanism for the degradation of P(3HB) in biological environments is enzymatic hydrolysis, a process mediated by specific extracellular enzymes known as PHB depolymerases. mdpi.com These enzymes are secreted by a wide variety of microorganisms, including bacteria and fungi, which utilize the polymer as a carbon and energy source. frontiersin.orgrsc.org The degradation process is heterogeneous, occurring at the interface between the solid polymer surface and the aqueous environment containing the enzyme. nih.govnih.gov

PHB depolymerases are the principal enzymes responsible for the cleavage of the ester bonds within the P(3HB) polymer chain. nih.gov Structurally, these enzymes typically possess two distinct functional domains: a substrate-binding domain and a catalytic domain, often connected by a linker region. frontiersin.orgrsc.orgresearchgate.net

Substrate-Binding Domain (SBD): This domain facilitates the initial adsorption of the enzyme onto the surface of the insoluble P(3HB) film or granule. nih.govresearchgate.net The binding is a crucial first step, and the properties of this domain can vary significantly among depolymerases from different microbial sources, affecting their affinity for the polymer surface. nih.gov Studies have shown that the binding domain can interact with various polyesters, but this binding does not always lead to hydrolysis, highlighting its distinct role from catalysis. frontiersin.org The interaction is often hydrophobic in nature. researchgate.net

Catalytic Domain: This domain contains the active site, typically a catalytic triad (B1167595) of amino acids (e.g., Ser, Asp, His), which carries out the hydrolysis of the ester linkages in the polymer backbone. nih.gov While the binding domains can differ, the catalytic domains of various PHB depolymerases often show similar properties. nih.gov The catalytic action breaks down the long polymer chains into soluble monomers and oligomers, primarily the dimer and monomer of (R)-3-hydroxybutyric acid. nih.govcapes.gov.br

The mechanism of polymer scission by PHB depolymerases involves both endo- and exo-type cleavage. frontiersin.orgnih.gov

Endo-scission: The enzyme randomly cleaves ester bonds within the polymer chain, leading to a rapid decrease in molecular weight. frontiersin.org

Exo-scission: The enzyme cleaves monomer or dimer units from the chain ends. frontiersin.org Some depolymerases, like the one from Aspergillus fumigatus, utilize both endo and exo modes to efficiently degrade P(3HB). nih.gov The primary product of the surface hydrolysis of a P(3HB) film by the depolymerase from Alcaligenes faecalis T1 is the dimer of 3-hydroxybutyric acid, which is subsequently hydrolyzed into the monomer in the aqueous solution. capes.gov.br

The kinetics of enzymatic degradation of solid P(3HB) are complex due to the heterogeneous nature of the reaction (a soluble enzyme acting on an insoluble substrate). nih.govfrontiersin.org While early studies attempted to apply the classical Michaelis-Menten model, this was found to be inadequate as it was developed for homogeneous reactions. researchgate.netacs.org

A more appropriate model treats the degradation as a two-step process:

Adsorption: The enzyme [E] adsorbs onto the polymer surface [S].

Hydrolysis: The adsorbed enzyme catalyzes the scission of the polymer chain, releasing soluble products [P]. nih.govcapes.gov.br

This leads to a kinetic model where the rate of degradation (R) is dependent on the enzyme concentration [E]. nih.govacs.org Typically, the rate increases with enzyme concentration up to a certain point, after which it may plateau or even decrease as the polymer surface becomes saturated with adsorbed enzyme molecules, which can hinder the access of the catalytic domain to the substrate. nih.govfrontiersin.org

A kinetic model for this heterogeneous reaction can be expressed as: R = (ks * K * [E]) / (1 + K * [E])² asm.org Where:

R is the degradation rate.

ks is the surface hydrolysis rate constant.

K is the adsorption equilibrium constant of the enzyme.

[E] is the enzyme concentration.

Kinetic parameters for the degradation of P(3HB) have been determined experimentally. For example, in one study, the hydrolysis of a P(3HB) film by PHB depolymerase from Alcaligenes faecalis T1 showed a large heat of adsorption (43 kJ/mol), indicating a strong interaction between the enzyme's binding domain and the polymer surface. The activation energy for the subsequent hydrolysis step by the adsorbed enzyme was determined to be 82 kJ/mol. capes.gov.br

Table 1: Kinetic Parameters for Enzymatic Degradation of P(3HB)

Enzyme SourceParameterValueReference
Alcaligenes faecalis T1Heat of Adsorption (ΔHads)43 kJ/mol capes.gov.br
Activation Energy of Hydrolysis (Ea)82 kJ/mol capes.gov.br
Ralstonia pickettii T1 (Wild-type)Surface Hydrolysis Rate Constant (ks)113 ± 2.3 µg/min asm.org
Adsorption Equilibrium Constant (K)1.6 ± 0.11 ml/µg asm.org

Role of Specific Enzymes (e.g., PHB Depolymerase) in Polymer Scission

Factors Governing Degradation Rate and Mechanism

The rate and mechanism of the enzymatic degradation of polymers derived from (R)-beta-butyrolactone are not intrinsic properties but are influenced by a variety of structural and material characteristics.

Stereochemistry plays a critical role in the biodegradability of P(3HB). Naturally occurring P(3HB) is an isotactic polymer consisting exclusively of (R)-configured repeating units. itb.ac.id PHB depolymerases exhibit high stereoselectivity, preferentially hydrolyzing the ester bonds of this (R)-isomer.

The incorporation of comonomers into the P(3HB) backbone significantly affects its degradation characteristics. Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)) are generally more biodegradable than P(3HB) homopolymer. frontiersin.orgencyclopedia.pub

Table 2: Effect of 3HV Content on P(3HB-co-3HV) Degradation

Polymer3HV Content (mol%)Relative Degradation RateReference
P(3HB)0Base researchgate.net
P(3HB-co-3HV)3Higher than P(3HB) researchgate.net
20Higher than 3 mol% researchgate.net
40Highest researchgate.net

Similarly, the erosion rate of single crystals by PHB depolymerase increases with a higher copolymer composition. acs.org This enhanced degradability makes these copolymers attractive for applications requiring tunable degradation profiles, such as in medical devices or controlled-release systems. encyclopedia.pub

The molecular weight (Mw) and polydispersity (Mw/Mn) of P(3HB) also influence its degradation behavior. During degradation, a significant decrease in both weight-average (Mw) and number-average (Mn) molecular weight is observed. nih.govmdpi.com

Studies on the enzymatic degradation of P(3HB) single crystals have shown that the erosion rate increases as the molecular weight of the polymer decreases. acs.org This is because lower molecular weight polymers have a higher concentration of chain ends and potentially a less ordered crystalline structure, providing more sites for enzymatic attack.

The process of degradation itself affects these parameters. The initial stages are often characterized by random chain scission (endo-hydrolysis), which causes a rapid drop in molecular weight and can lead to an increase in the polydispersity index. mdpi.com As degradation proceeds, the polymer breaks down into smaller fragments, and both Mw and Mn continue to decrease. nih.gov Therefore, while a lower initial molecular weight may accelerate the onset of degradation, the process itself is a dynamic one that continually modifies the polymer's molecular weight distribution. ijnrd.orgmdpi.com

Relationship between Polymer Morphology (e.g., Crystallinity, Orientation) and Degradation Profile

The degradation profile of polymeric materials derived from this compound, most notably poly(3-hydroxybutyrate) (PHB), is intricately linked to the polymer's morphology. acs.org Supramolecular characteristics such as the degree of crystallinity, the size and perfection of crystals, and the orientation of polymer chains significantly influence the rate and mechanism of degradation, particularly enzymatic hydrolysis. acs.orgkpi.ua

The fundamental principle governing this relationship is the differential susceptibility of the amorphous and crystalline phases to degradation. acs.org Numerous studies consistently report that enzymatic degradation preferentially initiates in the more accessible amorphous regions of the polymer matrix. acs.orgmdpi.com Extracellular PHB depolymerases first hydrolyze the polymer chains in the amorphous phase on the material's surface before proceeding to erode the more ordered and resistant crystalline domains. acs.org This preferential attack means that, generally, a higher degree of crystallinity results in a slower rate of enzymatic degradation. acs.orgkpi.ua

Research has demonstrated this inverse relationship across various experimental conditions. For instance, films of PHB with higher crystallinity, achieved through specific thermal treatments, exhibit a decreased rate of degradation when exposed to PHB depolymerase. kpi.ua This is because the tightly packed chains in the crystalline lamellae offer a physical barrier to enzymatic access. The degradation process often involves enzymes acting on the edges of crystalline lamellar stacks. acs.org

Table 1: Research Findings on the Effect of Crystallinity on PHB Degradation Rate


Polymer Type / FormDegradation ConditionsKey Finding on Crystallinity's RoleSource
Melt-crystallized PHB FilmsPHB depolymerase from Alcaligenes faecalis T1 at 37°C, pH 7.4The rate of enzymatic degradation decreased as the degree of crystallinity increased. The size of spherulites had a negligible effect. mdpi.com
Melt-crystallized PHB FilmsPHB depolymerase from Aureobacterium saperdaeA decreasing enzymatic degradation rate was observed with the increasing of crystallinity and crystal dimension of the PHB films. mdpi.com
Compression-molded PHB FilmsPHB depolymerase from Pseudomonas lemoigneiFor films with a constant degree of crystallinity, the degradation rate decreases as the average size and perfection of the crystals increase. ifremer.fr
P(3HB-co-4HB) CopolymersMicrobial degradation in soilThe rate of degradation is strongly dependent on crystallinity and surface morphology.[6, 15]

Table 2: Observed Changes in Polymer Crystallinity During Degradation


Polymer & ConditionInitial Crystallinity (%)Crystallinity ChangeObservation PeriodSource
PHB Film in Soil (100% RH)70%Decreased to 21%3 days
PHB Film in Soil (40% RH)~70%Decreased to 49% (a smaller change)7 days
P(3HB-co-4HB) Powder with P. mendocinaNot specifiedCrystallinity decreased as degradation time was prolonged.24 hours
PHBV Film in Natural SeawaterNot specifiedIncreased by 20%180 days
P3HB in Simulated Gastric JuiceNot specifiedSignificant increase in melting enthalpy, indicating increased crystallinity.12 weeks

Beyond crystallinity, the orientation of polymer chains and the specific crystal structure (polymorphism) are also critical. In highly oriented PHB fibers, which can contain both the more common α-form (2/1 helix) and a β-form (planar zigzag) conformation, the degradation rate is dependent on the molecular conformation. acs.org Research using an extracellular PHB depolymerase found that the enzymatic erosion of the β-form was more rapid than that of the α-form. acs.org This indicates that the degradation rate can be controlled by molecular conformation even when the chemical structure is identical. acs.org The degradation sequence in these oriented fibers was observed to start in the amorphous regions, proceed to the β-form molecular chains, and finally attack the α-form lamellar crystals. acs.org

Table 3: List of Compounds Mentioned


Compound NameAbbreviation
This compound(R)-BBL
Poly(3-hydroxybutyrate)PHB, P3HB
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)PHBV
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)P(3HB-co-4HB)
Poly(ε-caprolactone)PCL
Poly(l-lactide)PLA, PLLA
Potassium phosphate-
Carbon DioxideCO2
WaterH2O

Advanced Analytical and Characterization Techniques in R Beta Butyrolactone Polymer Research

The comprehensive analysis of poly(β-butyrolactone) (PBL), particularly polymers derived from (R)-β-butyrolactone, relies on a suite of advanced analytical techniques. These methods are crucial for elucidating the polymer's structure, determining its molecular weight, and understanding its thermal, crystalline, and morphological properties.

Q & A

Q. What statistical methods are suitable for analyzing discrepancies in polymerization yields?

  • Answer : Apply multivariate regression to assess factors like catalyst loading or solvent polarity. Use ANOVA for batch comparisons and Principal Component Analysis (PCA) to identify dominant variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.